3-(4-Fluorophenyl)cyclopentanone

Organic Synthesis Catalysis Process Chemistry

Medicinal chemistry programs often face delays from non-specific building blocks that fail to replicate published SAR. 3-(4-Fluorophenyl)cyclopentanone (CAS 165591-10-6) is a direct pharmacophore for p38 MAP kinase inhibitors and CCR5 antagonists, provided as a high-yield racemate. Key procurement data: 96% literature synthesis yield ensures cost-effective scale-up. Optimal CNS profile with calculated LogP of 1.9 and TPSA 17.1 Ų supports blood-brain barrier penetration. Supplied as a versatile ketone for asymmetric alkylation and chiral amine synthesis.

Molecular Formula C11H11FO
Molecular Weight 178.2 g/mol
CAS No. 165591-10-6
Cat. No. B062756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)cyclopentanone
CAS165591-10-6
Synonyms3-(4-FLUOROPHENYL)CYCLOPENTANONE
Molecular FormulaC11H11FO
Molecular Weight178.2 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1C2=CC=C(C=C2)F
InChIInChI=1S/C11H11FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2
InChIKeyUKFKGEOPZKWZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)cyclopentanone: An Aryl Cyclopentanone Building Block


3-(4-Fluorophenyl)cyclopentanone (CAS 165591-10-6) is a fluorinated aryl cyclopentanone with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol . It is a versatile building block in medicinal chemistry and organic synthesis, characterized by a cyclopentanone ring substituted with a para-fluorophenyl group [1]. This structural motif is a key pharmacophore in several drug discovery programs, including p38 MAP kinase inhibitors and CCR5 antagonists [2][3]. The compound is typically supplied as a racemic mixture, with a high-purity synthesis yield of 96% reported in the literature, which is critical for ensuring reproducibility in complex synthetic sequences . Its calculated properties include a LogP of 1.9 and a topological polar surface area of 17.1 Ų, indicating moderate lipophilicity and potential for blood-brain barrier permeability [4].

Fluorinated aryl cyclopentanone core for kinase and GPCR target programs
Available as racemate or single enantiomers supporting chiral synthesis workflows
Reported high-yielding synthesis supports scalable procurement

Why 3-(4-Fluorophenyl)cyclopentanone Cannot Be Substituted


In medicinal chemistry and process development, the substitution of 3-(4-fluorophenyl)cyclopentanone with close structural analogs—such as the 3-chlorophenyl derivative, the unsubstituted cyclopentanone, or the corresponding Mannich base derivative—is not a neutral exchange. The 4-fluoro substituent uniquely modulates electronic properties and metabolic stability compared to a hydrogen or chlorine atom [1]. For instance, fluorine's strong electron-withdrawing effect and small van der Waals radius alter the reactivity of the ketone and the adjacent phenyl ring, which is crucial in downstream transformations like asymmetric alkylation and Grignard additions [2]. Furthermore, the specific ketone position and cyclopentane ring conformation in 3-(4-fluorophenyl)cyclopentanone are essential for achieving high binding affinity and selectivity in biological targets, as evidenced by its role in CCR5 antagonism and CYP enzyme inhibition profiles, which would be drastically altered by even minor structural modifications [3][4]. The following sections provide quantitative evidence to guide selection based on these critical differences.

Attribute
3-(4-Fluorophenyl)cyclopentanone
Substitute Analogs
Electronic & Metabolic Profile
Fluorine modulates reactivity and metabolic stability
Chlorine or hydrogen alter electronic properties and may shift CYP inhibition
Binding Conformation
Cyclopentanone position and ring conformation are critical for target engagement
Minor structural changes may reduce affinity or selectivity
Chiral Access
Enantiopure forms commercially available
Analogs often racemic only, limiting stereospecific SAR

Quantitative Evidence: 3-(4-Fluorophenyl)cyclopentanone vs Analogs


Synthetic Efficiency: Rh-Catalyzed Conjugate Addition

The Rh-catalyzed conjugate addition of 4-fluorophenylboronic acid to cyclopent-2-enone provides 3-(4-fluorophenyl)cyclopentanone in a 96% yield, a high efficiency benchmark for this class of compounds. This method avoids the lower yields and harsher conditions often associated with alternative syntheses for similar aryl cyclopentanones . The unsubstituted cyclopentanone analog, which lacks the aryl group, is synthesized via different, often less efficient routes, and its lack of aromaticity limits its utility in medicinal chemistry [1].

Synthetic Yield
Class-level
96% yield (Rh-catalyzed)
Supports cost-effective scale-up
vs. typically lower yields for analogs; water, 80°C
Organic Synthesis Catalysis Process Chemistry

Metabolic Stability: Low CYP3A4 Inhibition

3-(4-Fluorophenyl)cyclopentanone demonstrates a high IC50 of >20 µM (20,000 nM) for inhibition of the major drug-metabolizing enzyme CYP3A4 in human liver microsomes, indicating a low potential for causing drug-drug interactions [1]. In contrast, many structurally related drug candidates with similar cyclopentane or fluorophenyl motifs often exhibit more potent CYP inhibition, with IC50 values in the low micromolar or nanomolar range [2]. This data provides a clear differentiation point for prioritizing 3-(4-fluorophenyl)cyclopentanone as a safer scaffold in early-stage drug discovery where minimizing CYP liability is critical.

CYP3A4 IC50
Class-level
>20 µM (target)
Low DDI risk context
Many analogs show IC50
Derivative Antiurease IC50
Class-level
0.83 µM (FPC derivative)
Supports enzyme inhibitor development
vs. thiourea 21.25 µM; Mannich base derivative
Chiral Availability
Specification review
Racemate and pure (R)/(S) commercially available
Enables stereospecific SAR studies
3-(4-Chlorophenyl) analog primarily racemic
LogP / TPSA
Reported
LogP 1.9, TPSA 17.1 Ų
Balanced profile for CNS penetration studies
Unsubstituted (LogP ~0.2) and 4-Cl (LogP ~2.5) comparators
Drug Metabolism CYP Inhibition ADME

Biological Activity: Antiurease Mannich Base Derivative

While 3-(4-fluorophenyl)cyclopentanone itself is a building block, its Mannich base derivative, 2-[(4-fluorophenyl)(phenylamino)methyl] cyclopentanone (FPC), displays potent antiurease activity with an IC50 of 0.83 µM, which is superior to the standard thiourea (IC50 21.25 µM) [1]. This suggests that the 4-fluorophenylcyclopentanone scaffold can be elaborated into potent enzyme inhibitors, providing a rationale for its selection over non-fluorinated or non-cyclopentanone analogs, which may not yield derivatives with comparable potency.

Derivative Antiurease IC50
Class-level
0.83 µM (FPC derivative)
Supports enzyme inhibitor development
vs. thiourea 21.25 µM; Mannich base derivative
Medicinal Chemistry Enzyme Inhibition Urease

Chiral Resolution: Pure Enantiomers for Stereospecific Synthesis

3-(4-Fluorophenyl)cyclopentanone is available not only as a racemic mixture (CAS 165591-10-6) but also as the individual (R)- and (S)- enantiomers (e.g., CAS 330947-11-0 for the (3S)-enantiomer) [1]. This is a significant advantage over many non-chiral or less readily resolved cyclopentanone analogs. The ability to source a specific enantiomer is essential for asymmetric synthesis and for developing stereochemically pure drug candidates, directly impacting biological activity and regulatory requirements.

Chiral Availability
Specification review
Racemate and pure (R)/(S) commercially available
Enables stereospecific SAR studies
3-(4-Chlorophenyl) analog primarily racemic
Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Fluorine-Specific Physicochemical Profile for CNS Drug Design

The calculated LogP (1.9) and topological polar surface area (TPSA, 17.1 Ų) for 3-(4-fluorophenyl)cyclopentanone fall within ranges favorable for central nervous system (CNS) drug candidates [1]. For comparison, the unsubstituted cyclopentanone is much more polar (higher TPSA, lower LogP), while the 3-(4-chlorophenyl) analog has a higher LogP (~2.5) due to chlorine's increased lipophilicity [2]. The fluorine substituent provides an optimal balance, enhancing permeability without excessive lipophilicity, a key differentiator for programs targeting neurological or psychiatric disorders.

LogP / TPSA
Reported
LogP 1.9, TPSA 17.1 Ų
Balanced profile for CNS penetration studies
Unsubstituted (LogP ~0.2) and 4-Cl (LogP ~2.5) comparators
Physicochemical Properties CNS Drug Design ADME

3-(4-Fluorophenyl)cyclopentanone: Key Applications


p38 MAP Kinase and CCR5 Antagonist Discovery

The 4-fluorophenylcyclopentanone core is a recognized pharmacophore in p38 MAP kinase inhibitors and CCR5 antagonists. Its unique substitution pattern is essential for achieving the desired binding affinity and selectivity, as demonstrated in multiple patent and research contexts [1][2]. Sourcing this specific compound, rather than a generic analog, is critical for maintaining the integrity of established SAR and for generating new lead compounds in immunology and oncology programs targeting these pathways.

Asymmetric Synthesis and Chiral Ligand Development

The commercial availability of 3-(4-fluorophenyl)cyclopentanone in both racemic and enantiopure forms makes it an ideal substrate for asymmetric synthesis [1]. It serves as a key intermediate for preparing chiral amines, alcohols, and olefins [2]. Its high synthetic yield (96%) ensures that material costs do not become a bottleneck when developing and scaling up asymmetric catalytic methods or when generating chiral building blocks for complex molecule synthesis .

CNS-Penetrant Drug Candidate Scaffold

With a calculated LogP of 1.9 and a low TPSA of 17.1 Ų, 3-(4-fluorophenyl)cyclopentanone possesses an optimal physicochemical profile for crossing the blood-brain barrier [1]. This positions it as a superior starting scaffold for CNS drug discovery programs targeting neurological disorders, pain, or psychiatric conditions, where permeability and metabolic stability (supported by low CYP3A4 inhibition data) are paramount [2]. Its use can streamline the lead optimization process by providing a core that already meets key ADME criteria.

Precursor for Potent Enzyme Inhibitors

The scaffold can be elaborated via Mannich or other reactions to generate compounds with potent biological activity, as exemplified by the antiurease Mannich base derivative with an IC50 of 0.83 µM [1]. This provides a validated starting point for medicinal chemistry teams focused on enzyme inhibition. Procuring this specific fluorinated cyclopentanone offers a higher probability of generating active hits in inhibitor screens compared to non-fluorinated or non-cyclopentanone analogs, thereby accelerating hit-to-lead timelines.

Application
Selection Property
Validation Focus
p38 MAPK / CCR5 Antagonist Discovery
4-Fluorophenylcyclopentanone pharmacophore
Target binding and selectivity assays
Asymmetric Synthesis & Chiral Ligand Development
Racemate and enantiopure forms
Chiral purity and stereochemical outcome
CNS-Penetrant Drug Candidate Scaffold
Calculated LogP and TPSA profile
BBB permeability and CNS exposure models
Precursor for Enzyme Inhibitors
Mannich derivatization potential
Enzyme inhibition screening assays
Quote Request

Request a Quote for 3-(4-Fluorophenyl)cyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.